molecular formula C8H13N3O2 B2880629 ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 100159-13-5

ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No. B2880629
M. Wt: 183.211
InChI Key: KEZINXZYOGWBDR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed by various spectroscopic techniques. For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antimicrobial Activity : Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and its derivatives have been explored in the context of synthesizing novel compounds with potential biological activities. For instance, a dipeptide derivative incorporating a triazole moiety showed significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents. The study also explored the use of the compound as a novel imaging agent for brain SPECT, indicating its versatility in scientific research applications beyond antimicrobial properties (Abdel-Ghany et al., 2013).

Corrosion Inhibition : In the realm of materials science, ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is critical for protecting industrial equipment and infrastructure from corrosive damage. The study demonstrated that certain triazole derivatives could achieve high inhibition efficiency, offering a promising solution for corrosion protection (Nahlé et al., 2021).

Chemical Synthesis and Characterization

Reactivity and Formation of Heterocycles : The compound and its related structures have been utilized in synthesizing diverse heterocycles, showcasing the flexibility of this chemical framework in forming various biologically active and structurally complex molecules. For example, reactions involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with specific reagents led to the formation of triazinones and triazinediones, demonstrating the compound's utility in heterocyclic chemistry (Vetyugova et al., 2018).

Catalysis and Polymer Production : Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate derivatives have been explored as intermediates in catalytic processes, including the synthesis of methyl propanoate, a precursor for polymethyl methacrylates. This application underscores the compound's role in facilitating environmentally friendly and efficient production methods for important industrial chemicals (van Beek et al., 2014).

Future Directions

The future directions for research on ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and related compounds could include further exploration of their potential as anticancer agents . Additionally, more studies could be conducted to fully understand their chemical properties and potential applications in other fields.

properties

IUPAC Name

ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZINXZYOGWBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

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